![molecular formula C13H14O4 B185794 4-Allyl-1,2-diacetoxybenzene CAS No. 13620-82-1](/img/structure/B185794.png)
4-Allyl-1,2-diacetoxybenzene
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Description
4-Allyl-1,2-diacetoxybenzene is a chemical compound with the formula C13H14O4 . It has a molecular weight of 234.2479 . It is also known by other names such as Allylpyrocatechol diacetate, 2-(Acetyloxy)-4-allylphenyl acetate, and 1,2-Diacetoxy-4-allylbenzene .
Molecular Structure Analysis
The molecular structure of 4-Allyl-1,2-diacetoxybenzene can be represented by the InChI string: InChI=1S/C13H14O4/c1-4-5-11-6-7-12(16-9(2)14)13(8-11)17-10(3)15/h4,6-8H,1,5H2,2-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Allyl-1,2-diacetoxybenzene include a molecular weight of 234.25 . Other properties such as heat capacity, dynamic viscosity, Gibbs free energy of formation, enthalpy of fusion, and enthalpy of vaporization have been calculated .Mechanism of Action
While the exact mechanism of action for 4-Allyl-1,2-diacetoxybenzene is not specified, it has been found to exhibit antibacterial and anti-biofilm activity . It was identified as one of the most abundant compounds in the extract of Piper betle leaf, which showed optimal activity against both Staphylococcus aureus and Escherichia coli .
Future Directions
The antibacterial and anti-biofilm activity of 4-Allyl-1,2-diacetoxybenzene suggests potential for future research and development of novel medicines, particularly in the context of increasing drug resistance among bacteria . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
(2-acetyloxy-4-prop-2-enylphenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-5-11-6-7-12(16-9(2)14)13(8-11)17-10(3)15/h4,6-8H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBAYJUQWFSQAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC=C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159732 |
Source
|
Record name | 1,2-Benzenediol, 4-(2-propenyl)-, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1,2-diacetoxybenzene | |
CAS RN |
13620-82-1 |
Source
|
Record name | 1,2-Benzenediol, 4-(2-propenyl)-, diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013620821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediol, 4-(2-propenyl)-, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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